molecular formula C4H8ClF2N B1400350 3-(Difluoromethyl)azetidine hydrochloride CAS No. 1354792-76-9

3-(Difluoromethyl)azetidine hydrochloride

Cat. No. B1400350
M. Wt: 143.56 g/mol
InChI Key: NYMQWAUMUHQGQQ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)azetidine hydrochloride is a derivative of azetidine, a four-membered ring heterocyclic compound with three carbons and one nitrogen . It has a molecular formula of C4H8ClF2N and an average mass of 143.563 Da .


Synthesis Analysis

Azetidines, including 3-(Difluoromethyl)azetidine hydrochloride, have been synthesized through various methods. The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .


Molecular Structure Analysis

The molecular structure of 3-(Difluoromethyl)azetidine hydrochloride includes a four-membered ring with three carbons and one nitrogen . Two fluorine-substituents on the 3-position of azetidine make the molecule more lipophilic, improving the solvent processability .


Physical And Chemical Properties Analysis

3-(Difluoromethyl)azetidine hydrochloride has a molecular formula of C4H8ClF2N and an average mass of 143.563 Da . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Energetic Building Block Synthesis : 3-(Bromoethynyl)azetidine, closely related to 3-(Difluoromethyl)azetidine, is used as a highly energetic building block in the production of an active pharmaceutical ingredient (API). This synthesis includes safety studies of the corresponding hydrochloride salt for its potential explosive properties (Kohler et al., 2018).

Biochemical Research

  • Nicotinic Acetylcholine Receptor Binding : A study investigated the binding properties of 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, a derivative of azetidine, for nicotinic acetylcholine receptors. This research is crucial in understanding receptor interactions and could have implications in neuroscience and pharmacology (Doll et al., 1999).

Chemical Synthesis

  • Azetidine Derivatives Synthesis : Research on the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, a compound structurally related to 3-(Difluoromethyl)azetidine, highlights the process of creating azetidine derivatives. This involves steps like methylation and nucleophilic substitution, important for industrial applications (Zhang Zhi-bao, 2011).

Medicinal Chemistry

  • Building Blocks for Pharmacological Compounds : Studies have focused on using azetidine derivatives as building blocks for creating various pharmacologically relevant compounds. These include trifluoromethyl-containing aminopropanes, oxazinanes, aziridines, and more, demonstrating the versatility of azetidine compounds in drug development (Dao Thi et al., 2018).

Synthetic Chemistry Advances

  • Recent Synthetic Strategies : Azetidines, including derivatives like 3-(Difluoromethyl)azetidine, are significant in synthetic chemistry. Their role in peptidomimetic, nucleic acid chemistry, and catalytic processes highlights their utility in creating novel chemical entities (Mehra et al., 2017).

Polymer Chemistry

  • Polymerization Studies : The polymerization of azetidine and its derivatives has been researched, revealing their potential in creating polymers with unique properties. This includes understanding the formation of dimeric and polymeric azetidine structures (Schacht & Goethals, 1974).

Safety And Hazards

3-(Difluoromethyl)azetidine hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Azetidines, including 3-(Difluoromethyl)azetidine hydrochloride, have been the focus of recent advances in synthesis and reactivity . These advances have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry .

properties

IUPAC Name

3-(difluoromethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.ClH/c5-4(6)3-1-7-2-3;/h3-4,7H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMQWAUMUHQGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)azetidine hydrochloride

CAS RN

1354792-76-9
Record name Azetidine, 3-(difluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354792-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(difluoromethyl)azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Ma, DL Sloman, Y Han, DJ Bennett - Organic letters, 2019 - ACS Publications
The bicyclo[1.1.1]pentane (BCP) motif has been utilized as bioisosteres in drug candidates to replace phenyl, tert-butyl, and alkynyl fragments in order to improve physicochemical …
Number of citations: 67 pubs.acs.org

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